2,2-Dimethoxypropane-1,3-diol
Overview
Description
“2,2-Dimethoxypropane-1,3-diol” is an organic compound with the molecular formula C5H12O4 . It has a molecular weight of 136.15 g/mol . The compound is also known by several synonyms, including “this compound”, “153214-82-5”, “2,2-dimethoxy-propane-1,3-diol”, “MFCD09878500”, and "2,2-dimethoxy-1,3-propanediol" .
Synthesis Analysis
The synthesis of “this compound” involves the use of various reagents such as propan-2-one, 2,2-dimethoxypropane, and 2-methoxypropene . These reagents are commonly used for the preparation of isopropylidene ketals . The reaction scope, selectivity, and catalyst loading are critical issues that have been thoroughly optimized .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code InChI=1S/C5H12O4/c1-8-5 (3-6,4-7)9-2/h6-7H,3-4H2,1-2H3
. The compound has a topological polar surface area of 58.9 Ų and a complexity of 63.4 . It has a total of 9 heavy atoms .
Chemical Reactions Analysis
“this compound” is known to undergo various chemical reactions. For instance, it reacts with water to produce methanol and acetone . This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 136.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 136.07355886 g/mol .
Scientific Research Applications
Skin Permeation Enhancement
2,2-Dimethoxypropane-1,3-diol, as a derivative of l-menthol, has been explored for its potential to enhance drug permeation through the skin. Although it doesn't disrupt the intercellular lipid structure of the stratum corneum like l-menthol, it is believed to moderately increase the skin concentration of drugs, thereby acting as a moderate skin permeation enhancer (Fujii et al., 2003).
Chemical Synthesis and Industrial Applications
The compound has been investigated for its role in the synthesis of various chemicals. For instance, 2,2-dimethoxypropane (DMP) has been involved in the synthesis of 2,2-Dimethyl-4-hydroxy-1,3-benzodioxole, indicating its potential for cost-effective chemical production (Ren Tie-gang, 2007). Moreover, its use in synthesizing electron donors for Z-N catalysts highlights its significance in catalysis and polymerization processes (Yan Lin-lin, 2011).
Antibacterial Activity
Derivatives of this compound have been studied for their antibacterial properties. A specific study focused on sesquiterpenoid derivatives isolated from Ferula ferulaeoides, synthesized via a reaction involving 2,2-dimethoxypropane, showed promising antibacterial activity against drug-resistant Staphylococcus aureus strains (Tao Liu et al., 2013).
Downstream Processing in Microbial Production
The compound has been discussed in the context of downstream processing, particularly in the separation and purification of biologically produced diols like 1,3-propanediol and 2,3-butanediol. While it is not the main focus, the challenges and perspectives in the downstream processing of such diols have been elaborated, providing insights into the broader industrial application and economic considerations (Zhi-Long Xiu & A. Zeng, 2008).
Dehydration Agent in Electron Microscopy
The compound has been evaluated as a dehydrating agent in preparing single cells for transmission electron microscopy. However, certain concentrations of acid were found to adversely affect cell membrane preservation, indicating the need for careful optimization of its use in this application (R. Dierichs & C. Dosche, 2004).
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethoxypropane-1,3-diol is water in water-sensitive reactions . It acts as a water scavenger, reacting with water to form acetone and methanol .
Mode of Action
This compound interacts with its target (water) through an acid-catalyzed reaction . This reaction is quantitative, meaning it proceeds until one of the reactants (in this case, water or this compound) is completely consumed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of acetone and methanol from water . This reaction can be used to accurately determine the amount of water in a sample, providing an alternative to the Karl Fischer method . Additionally, this compound is used to prepare acetonides .
Result of Action
The result of the action of this compound is the formation of acetone and methanol . This reaction is used in various applications, including the preparation of acetonides and the dehydration of animal tissue in histology .
Action Environment
The action of this compound is influenced by the presence of water, as it is used as a water scavenger in water-sensitive reactions . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by environmental factors that affect the availability of water.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with inorganic acids and carboxylic acids to form esters plus water . It can also be converted to aldehydes or acids by oxidizing agents .
Molecular Mechanism
It is known that the compound can react quantitatively with water to form acetone and methanol . This property can be used to accurately determine the amount of water in a sample .
Properties
IUPAC Name |
2,2-dimethoxypropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456058 | |
Record name | 2,2-dimethoxypropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153214-82-5 | |
Record name | 2,2-dimethoxypropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2-Dimethoxypropane-1,3-diol in the synthesis of Dihydroxyacetone phosphate (DHAP)?
A1: this compound serves as a key intermediate in a novel synthesis pathway for Dihydroxyacetone phosphate (DHAP) []. This pathway starts with the conversion of dihydroxyacetone dimer (DHA) into this compound. This compound then undergoes enzymatic desymmetrization by acetylation using lipase AK. This step is crucial for introducing chirality into the molecule, a necessary feature for DHAP. Subsequent phosphorylation and deprotection steps ultimately yield DHAP in high purity and yield [].
Q2: How is this compound used in macromolecular engineering?
A2: this compound serves as a precursor to its corresponding cyclic carbonate monomer, this compound carbonate (TMC(OMe)2) []. This monomer is valuable in ring-opening polymerization (ROP) reactions, particularly for creating block copolymers with tunable properties []. Researchers have successfully incorporated TMC(OMe)2 into copolymers alongside other monomers like trimethylene carbonate (TMC) []. This strategy allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymers, offering a platform for developing materials with tailored properties [].
Q3: Can you elaborate on the “immortal” ring-opening polymerization technique mentioned in relation to this compound?
A3: "Immortal" ring-opening polymerization (iROP) is characterized by the use of specific catalytic systems that enable precise control over the polymerization process []. In the context of this compound-derived monomers like TMC(OMe)2, iROP, facilitated by catalysts such as [(BDIiPr)Zn(N(SiMe3)2)] or BEMP, allows for the creation of well-defined block copolymers []. This controlled polymerization is vital for tailoring the monomer sequence and ultimately dictating the final properties of the resulting copolymer materials [].
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